molecular formula C36H75N2O6P B15389173 azanium;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] hydrogen phosphate

azanium;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] hydrogen phosphate

Cat. No.: B15389173
M. Wt: 663.0 g/mol
InChI Key: HPIRYNODPHIXSE-KPLZBHHASA-N
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Description

Azanium;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] hydrogen phosphate (CAS: 474943-68-5) is a complex phospholipid derivative characterized by a stereospecific configuration and a long-chain fatty acyl group. Its molecular formula is C20H39NO6P⁻·H4N⁺, with a molecular weight of 438.539 g/mol . The compound features:

  • An azanium (NH4⁺) counterion for charge balance.
  • An (E,2S,3R)-configured backbone with a hydroxyl group at C3 and an octadecanoylamino (C18:0 acyl chain) group at C2.
  • A phosphate group esterified to the glycerol-like backbone.
  • An unsaturated bond at the C4 position of the octadecene chain.

Properties

Molecular Formula

C36H75N2O6P

Molecular Weight

663.0 g/mol

IUPAC Name

azanium;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] hydrogen phosphate

InChI

InChI=1S/C36H72NO6P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(39)37-34(33-43-44(40,41)42)35(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h29,31,34-35,38H,3-28,30,32-33H2,1-2H3,(H,37,39)(H2,40,41,42);1H3/b31-29+;/t34-,35+;/m0./s1

InChI Key

HPIRYNODPHIXSE-KPLZBHHASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)[O-])[C@@H](/C=C/CCCCCCCCCCCCC)O.[NH4+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)[O-])C(C=CCCCCCCCCCCCCC)O.[NH4+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of ceramide-like phospholipids. Below is a detailed comparison with analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Biological Relevance Source/Reference
Azanium;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] hydrogen phosphate C20H39NO6P⁻·H4N⁺ (E,2S,3R) configuration; C18:0 acyl chain; C4 unsaturation; phosphate group Membrane interactions, signaling?
Neritinaceramide C C36H67NO3 (2S,3R,2′R,4E,8E,10E); C18:0 acyl chain; three double bonds; triol structure Marine bryozoan defense metabolites
2-[[(E,2S,3R)-2-(hexanoylamino)-3-hydroxydec-4-enoxy]phosphoryl]oxyethyl-trimethyl-azanium C21H44N2O6P Shorter acyl chain (C6:0); trimethylazanium head; C4 unsaturation Synthetic lipid analog for membrane studies
HMDB0258339 C47H89N2O6P Tetracosa-5,8,11,14-tetraenoyl chain; multiple unsaturations; trimethylazanium head Hypothetical signaling lipid
[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] phosphate C42H80NO6P Mixed acyl chain lengths (C24:1 and C18:1); Z-configuration at C15 Structural lipid variant

Key Differences and Implications

Acyl Chain Length and Saturation: The target compound has a saturated C18:0 acyl chain, whereas HMDB0258339 (C47H89N2O6P) and neritinaceramide C (C36H67NO3) feature longer or polyunsaturated chains. Longer chains enhance hydrophobicity, affecting membrane integration and fluidity . The C4 unsaturation in the target compound contrasts with the C8E, C10E unsaturations in neritinaceramide C, which may influence curvature stress in lipid bilayers .

Headgroup Modifications :

  • The phosphate group in the target compound differs from the trimethylazanium group in HMDB0258339 and the synthetic analog in . Phosphate groups enhance hydrogen-bonding capacity, critical for interactions with proteins or ions .

Stereochemistry :

  • The (2S,3R) configuration is conserved in neritinaceramide C and related ceramides, suggesting evolutionary preservation for receptor binding or enzymatic processing .

Biological Roles: Neritinaceramides from marine bryozoans exhibit cytotoxic activity, likely due to their triol structures and membrane-disruptive properties .

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